MFCD18318441
Description
MFCD18318441 is a chemical compound identified by its MDL number, commonly used in pharmaceutical and organic synthesis research. For instance, compounds with similar MDL identifiers (e.g., MFCD11044885, MFCD13195646) often belong to heterocyclic or halogenated aromatic families, featuring functional groups such as chloropyridines or boronic acids . These compounds are typically utilized as intermediates in drug development, catalysis, or material science due to their reactivity and stability under diverse conditions.
Key inferred properties of this compound based on structural analogs:
- Molecular weight: Likely between 180–250 g/mol, comparable to compounds like C₆H₃Cl₂N₃ (188.01 g/mol) and C₆H₅BBrClO₂ (235.27 g/mol) .
- Reactivity: Halogen atoms (e.g., Cl, Br) or boronic acid groups may enable cross-coupling reactions, as seen in Suzuki-Miyaura syntheses .
- Applications: Potential use in kinase inhibitors or agrochemicals, akin to pyridine- and triazine-derived compounds .
Properties
IUPAC Name |
2-amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14FN3O3/c1-2-18-14(20)9-4-3-8(5-12(9)16)11-7-19-13(17)6-10(11)15(21)22/h3-7H,2H2,1H3,(H2,17,19)(H,18,20)(H,21,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PJCNOFUMXIBJME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCNC(=O)C1=C(C=C(C=C1)C2=CN=C(C=C2C(=O)O)N)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14FN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10688297 | |
| Record name | 2-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
303.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1261991-67-6 | |
| Record name | 2-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]pyridine-4-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10688297 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid typically involves multi-step organic reactions. One common method includes the reaction of 4-(ethylcarbamoyl)-3-fluoroaniline with isonicotinic acid under specific conditions to form the desired product. The reaction conditions often involve the use of solvents like dimethylformamide (DMF) and catalysts such as palladium on carbon (Pd/C) to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using automated reactors to ensure consistency and efficiency. The process would include stringent control of reaction parameters such as temperature, pressure, and pH to optimize yield and purity. Advanced purification techniques like recrystallization and chromatography are employed to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
2-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride (NaBH4) to yield reduced derivatives.
Substitution: It can undergo nucleophilic substitution reactions where the amino group can be replaced by other nucleophiles under suitable conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Sodium borohydride (NaBH4) in methanol.
Substitution: Nucleophiles like halides or amines in the presence of a base such as sodium hydroxide (NaOH).
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction could produce amines or alcohols.
Scientific Research Applications
2-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in drug development.
Industry: It is used in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of 2-Amino-5-[4-(ethylcarbamoyl)-3-fluorophenyl]isonicotinic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets are subjects of ongoing research, aiming to elucidate its potential therapeutic applications.
Comparison with Similar Compounds
Key Findings:
Structural Flexibility : CAS 1046861-20-4 exhibits superior blood-brain barrier (BBB) penetration due to its boronic acid group, a feature absent in CAS 918538-05-3 .
Synthetic Efficiency : CAS 918538-05-3 achieves near-quantitative yields under mild conditions, whereas this compound may require stringent temperature control .
Safety Profile : All compounds share irritant properties (H315), but CAS 1046861-20-4 has lower acute toxicity (H302 vs. H319/H335) .
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